molecular formula C7H13Cl2N3 B8468885 2-Amino-5-aminomethyl-4-methylpyridine dihydrochloride

2-Amino-5-aminomethyl-4-methylpyridine dihydrochloride

Cat. No.: B8468885
M. Wt: 210.10 g/mol
InChI Key: NDHLOHLREHWCCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-aminomethyl-4-methylpyridine dihydrochloride is a useful research compound. Its molecular formula is C7H13Cl2N3 and its molecular weight is 210.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H13Cl2N3

Molecular Weight

210.10 g/mol

IUPAC Name

5-(aminomethyl)-4-methylpyridin-2-amine;dihydrochloride

InChI

InChI=1S/C7H11N3.2ClH/c1-5-2-7(9)10-4-6(5)3-8;;/h2,4H,3,8H2,1H3,(H2,9,10);2*1H

InChI Key

NDHLOHLREHWCCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1CN)N.Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-amino-5-cyano-4-methylpyridine (200 mg, 1.50 mmol) in a mixture of ethanol (17 mL) and methanol (7 mL) was hydrogenated for 48 h at atmospheric pressure in the presence of 1N hydrochloric acid (3 mL) and 10% palladium-on-charcoal (50 mg). The catalyst was removed by filtration through Celite, the filter washed with methanol, and the combined filtrate and washings evaporated. Crystallization from chloroform-methanol afforded pure title compound; yield 98 mg (31%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Two

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